1H NMR and 13C NMR chemical shifts of 5-chloro-3-iodo-1-methyl-1H-pyrazole
1H NMR and 13C NMR chemical shifts of 5-chloro-3-iodo-1-methyl-1H-pyrazole
An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 5-chloro-3-iodo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Halogenated Pyrazoles and NMR Spectroscopy
Halogenated pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Their utility as versatile synthetic intermediates in cross-coupling reactions further enhances their importance in the synthesis of complex molecules.[1] The precise structural characterization of these molecules is paramount, and NMR spectroscopy stands as the most powerful and definitive method for this purpose.
This guide focuses on the structural analysis of 5-chloro-3-iodo-1-methyl-1H-pyrazole. The strategic placement of chloro and iodo substituents on the pyrazole ring creates a unique electronic environment, which is reflected in the chemical shifts of the ring's proton and carbon atoms. Understanding these NMR characteristics is crucial for confirming the identity and purity of the compound and for tracking its transformations in subsequent chemical reactions.
Synthesis of 5-chloro-3-iodo-1-methyl-1H-pyrazole: A Representative Pathway
While a specific synthesis for 5-chloro-3-iodo-1-methyl-1H-pyrazole is not detailed in the provided search results, a plausible synthetic route can be devised based on established methods for the halogenation of pyrazoles. A common approach involves the Vilsmeier-Haack reaction followed by halogenation.[2]
A potential synthetic workflow is outlined below:
Caption: A plausible synthetic workflow for 5-chloro-3-iodo-1-methyl-1H-pyrazole.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality and reproducible NMR data, a standardized experimental protocol is essential. The following steps provide a robust methodology for acquiring 1H and 13C NMR spectra of 5-chloro-3-iodo-1-methyl-1H-pyrazole.
3.1. Sample Preparation
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Compound Purity: Ensure the sample is of high purity (≥95%) to avoid interference from impurities in the spectra.
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Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for similar compounds.[1][3]
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Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.[1]
3.2. NMR Spectrometer and Parameters
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Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.[1][4]
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1H NMR Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
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Spectral Width: Approximately 12-16 ppm.
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Acquisition Time: 2-3 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 8-16, depending on the sample concentration.
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13C NMR Acquisition Parameters:
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Pulse Program: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) (e.g., zgpg30 on Bruker instruments).
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Spectral Width: Approximately 200-220 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
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Predicted 1H and 13C NMR Spectral Data
The following tables present the predicted chemical shifts for 5-chloro-3-iodo-1-methyl-1H-pyrazole based on the analysis of structurally related compounds.[1][3][5]
Table 1: Predicted 1H NMR Chemical Shifts in CDCl3
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 6.0 - 6.5 | Singlet |
| N-CH3 | 3.7 - 4.0 | Singlet |
Table 2: Predicted 13C NMR Chemical Shifts in CDCl3
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 85 - 95 |
| C-4 | 105 - 115 |
| C-5 | 140 - 150 |
| N-CH3 | 35 - 40 |
Spectral Interpretation and Rationale
The predicted chemical shifts are influenced by the electronic effects of the substituents on the pyrazole ring.
Caption: Molecular structure and key substituent effects on NMR chemical shifts.
5.1. 1H NMR Spectrum Analysis
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H-4 Proton: The single proton on the pyrazole ring, H-4, is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the adjacent chloro and iodo substituents. In related 1-methyl-5-chloropyrazoles, the H-4 proton resonates in the range of 5-7 ppm.[3] The presence of the iodo group at C-3 is expected to have a minor shielding effect compared to less electronegative substituents.
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N-CH3 Protons: The methyl group attached to the N-1 nitrogen will appear as a singlet. Its chemical shift is anticipated to be in the range of 3.7-4.0 ppm, which is consistent with N-methyl groups in similar pyrazole systems.[1]
5.2. 13C NMR Spectrum Analysis
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C-3 Carbon: The carbon atom bearing the iodine (C-3) is expected to be significantly shielded due to the "heavy atom effect," where the large electron cloud of the iodine atom induces an upfield shift. This would place its resonance at a lower chemical shift compared to an unsubstituted C-3 carbon.
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C-4 Carbon: The C-4 carbon, bonded to the only proton on the ring, will likely resonate in the mid-range of the aromatic region for the pyrazole core.
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C-5 Carbon: The C-5 carbon, attached to the electronegative chlorine atom, will be deshielded and is therefore expected to have the most downfield chemical shift among the ring carbons.
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N-CH3 Carbon: The carbon of the N-methyl group will appear in the aliphatic region of the spectrum, with a chemical shift typical for methyl groups attached to a nitrogen atom within a heteroaromatic ring.[1]
Conclusion
This technical guide provides a comprehensive overview of the anticipated 1H and 13C NMR spectral characteristics of 5-chloro-3-iodo-1-methyl-1H-pyrazole. By leveraging data from closely related analogs and fundamental NMR principles, we have presented a detailed prediction of the chemical shifts and a rationale for their interpretation. The outlined synthetic strategy and experimental protocols further equip researchers with the necessary information to synthesize and characterize this and similar halogenated pyrazole derivatives. This guide serves as a valuable resource for scientists in the field of drug discovery and development, aiding in the unambiguous structural elucidation of novel heterocyclic compounds.
References
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